An In-Depth Technical Guide to 3-Bromo-5-morpholinopyridine: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-5-morpholinopyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-5-morpholinopyridine
3-Bromo-5-morpholinopyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which combines a pyridine ring with a morpholine moiety and a bromine atom, makes it a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. The pyridine core is a common feature in many pharmaceuticals, while the morpholine group is often introduced to improve the physicochemical properties of a compound, such as its solubility and metabolic stability[1][2]. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, characterization, and application of 3-Bromo-5-morpholinopyridine, with a focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While comprehensive experimental data for 3-Bromo-5-morpholinopyridine is not widely published, a combination of reported data for closely related analogs and computational predictions provides a solid foundation for its handling and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O | [3] |
| Molecular Weight | 243.10 g/mol | [3] |
| CAS Number | 885465-03-2 | - |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly reported; related aminobromopyridines have melting points ranging from 65-95 °C | [4] |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | General chemical knowledge |
| pKa | The pyridine nitrogen is expected to be basic. The pKa of 3-aminopyridine is approximately 6.0. The morpholine nitrogen will also contribute to the overall basicity. | [5] |
Synthesis of 3-Bromo-5-morpholinopyridine
The synthesis of 3-Bromo-5-morpholinopyridine can be efficiently achieved through a microwave-assisted nucleophilic aromatic substitution reaction. This method offers significant advantages over traditional heating, including reduced reaction times and often improved yields.
Reaction Scheme:
Caption: Microwave-assisted synthesis of 3-Bromo-5-morpholinopyridine.
Detailed Experimental Protocol:
This protocol is adapted from a reported microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives[3].
Materials:
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3,5-Dibromopyridine
-
Morpholine
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
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Silica gel for column chromatography
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Ethyl acetate (EtOAc) and hexanes for chromatography
Equipment:
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Microwave reactor
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Round-bottom flask
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Magnetic stirrer
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Rotary evaporator
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Chromatography column
Procedure:
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In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq), morpholine (1.2 eq), NMP, and toluene.
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Seal the vessel and place it in the microwave reactor.
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Irradiate the reaction mixture at 180 °C for 30 minutes.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove the solvents.
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Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-Bromo-3-(morpholin-4-yl)pyridine[3].
Yield:
The reported isolated yield for this reaction is 63%[3].
Characterization and Spectroscopic Data
Accurate characterization of 3-Bromo-5-morpholinopyridine is essential to confirm its identity and purity. The following spectroscopic data has been reported for this compound[3].
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 2.56 Hz, 1H), 8.15 (d, J = 1.76 Hz, 1H), 7.28 (t, J = 1.96 Hz, 1H), 3.86 (t, J = 4.77 Hz, 4H), 3.19 (t, J = 4.88 Hz, 4H) |
| Mass Spectrometry (MS) | m/z 244 (M + 1) |
| Elemental Analysis | Calculated for C₉H₁₁BrN₂O: C, 44.47%; H, 4.56%; N, 11.52%. Found: C, 44.23%; H, 4.58%; N, 11.43% |
Predicted ¹³C NMR: Key signals would be expected for the five distinct carbons of the pyridine ring and the two distinct carbons of the morpholine ring. The carbon bearing the bromine atom (C5) would be shifted downfield, and the carbons of the morpholine ring would appear in the aliphatic region.
Predicted IR Spectrum: Characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the pyridine ring, and C-O-C stretching from the morpholine ring. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum.
Application in Drug Discovery: Synthesis of ABT-702
A prime example of the utility of 3-Bromo-5-morpholinopyridine is its role as a key intermediate in the synthesis of ABT-702, a potent and selective non-nucleoside inhibitor of adenosine kinase (AK)[6][7][8][9][10]. Adenosine kinase is a therapeutic target for pain and inflammation.
The synthesis of ABT-702 involves a Suzuki coupling reaction, where the bromine atom of 3-Bromo-5-morpholinopyridine is displaced by a boronic acid derivative to form a new carbon-carbon bond. This highlights the strategic importance of the bromo-substituent as a versatile handle for molecular elaboration.
Synthetic Workflow for ABT-702 Intermediate:
Caption: Key Suzuki coupling step in the synthesis of ABT-702.
This application demonstrates the power of 3-Bromo-5-morpholinopyridine as a scaffold that allows for the late-stage introduction of complex molecular fragments, a highly desirable feature in medicinal chemistry for the rapid generation of analog libraries for SAR studies.
Conclusion
3-Bromo-5-morpholinopyridine is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis, coupled with the strategic placement of a reactive bromine handle and the beneficial physicochemical properties imparted by the morpholine moiety, makes it an attractive starting material for the creation of novel therapeutic agents. The successful application of this intermediate in the synthesis of the potent adenosine kinase inhibitor ABT-702 serves as a compelling testament to its utility. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key intermediates like 3-Bromo-5-morpholinopyridine in enabling the efficient construction of complex molecular architectures is set to increase.
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